molecular formula C32H29N5O4S B11672176 N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11672176
M. Wt: 579.7 g/mol
InChI Key: XAYSGXPHAJVQHX-FMFFXOCNSA-N
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Description

N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a biphenyl group, a triazole ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the condensation of biphenyl-4-carbaldehyde with 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, may contribute to its enhanced biological activity compared to similar compounds.

Biological Activity

N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound combines biphenyl, triazole, and acetohydrazide moieties, which contribute to its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The molecular formula of this compound is C31H29N5O4S. The presence of multiple functional groups suggests that it may interact with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. The triazole core is particularly noted for its potential in cancer therapy. Studies have shown that derivatives with triazole rings can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .

Table 1: Summary of Anticancer Activity Studies

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis induction
Compound BLung CancerAngiogenesis inhibition
N'-[(E)-biphenyl...]VariousCell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various strains of bacteria and fungi. The presence of the sulfur atom in the triazole ring enhances its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains.

Table 2: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus22
Escherichia coli20
Candida albicans18

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolism in both cancer cells and pathogens.
  • Cell Membrane Disruption : It could disrupt microbial cell membranes, leading to cell death.
  • Immune Modulation : Potential effects on immune system modulation may enhance host defense mechanisms against infections.

Case Studies

Recent studies have evaluated the efficacy of this compound in vitro and in vivo. For instance:

  • Study on Breast Cancer Cells : A study demonstrated that N'-[(E)-biphenyl...] significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway.
  • Antibacterial Efficacy : Another study tested this compound against multi-drug resistant strains of Staphylococcus aureus and found it effective at lower concentrations than standard antibiotics .

Properties

Molecular Formula

C32H29N5O4S

Molecular Weight

579.7 g/mol

IUPAC Name

N-[(E)-(4-phenylphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C32H29N5O4S/c1-39-27-18-25(19-28(40-2)30(27)41-3)31-35-36-32(37(31)26-12-8-5-9-13-26)42-21-29(38)34-33-20-22-14-16-24(17-15-22)23-10-6-4-7-11-23/h4-20H,21H2,1-3H3,(H,34,38)/b33-20+

InChI Key

XAYSGXPHAJVQHX-FMFFXOCNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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